REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[C:15]1(=O)[CH2:19][CH2:18][CH2:17][CH2:16]1>ClCCl>[CH3:14][C:11]1[CH:12]=[CH:13][C:8]([NH:7][C:15]2([C:5]#[N:6])[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.865 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0.535 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.589 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a brown liquid which
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.9 mmol | |
AMOUNT: MASS | 0.981 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |